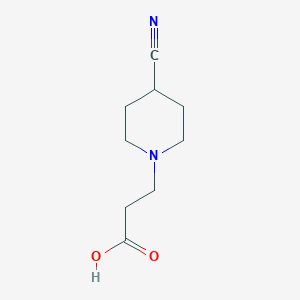
3-(4-Cyanopiperidin-1-yl)propansäure
Übersicht
Beschreibung
3-(4-Cyanopiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Cyanopiperidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Cyanopiperidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
3-(4-Cyanopiperidin-1-yl)propansäure: ist ein wertvoller Baustein in der pharmazeutischen Chemie, insbesondere bei der Synthese von Piperidinderivaten, die in mehr als zwanzig Klassen von Arzneimitteln vorkommen . Seine Struktur eignet sich zur Herstellung einer Vielzahl biologisch aktiver Verbindungen, darunter:
Pharmakologische Anwendungen
Piperidinderivate, einschließlich derer, die aus This compound synthetisiert werden, haben eine breite Palette pharmakologischer Aktivitäten . Sie werden eingesetzt in:
Biologische Aktivität
3-(4-Cyanopiperidin-1-yl)propanoic acid is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings, including biochemical properties, mechanisms of action, and pharmacological implications.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₄N₂O₂
- Molecular Weight : 170.22 g/mol
- CAS Number : 1864093-33-3
The compound features a piperidine ring substituted with a cyanide group and a propanoic acid moiety, which influences its interactions with biological systems.
3-(4-Cyanopiperidin-1-yl)propanoic acid operates through multiple pathways:
- G Protein-Coupled Receptors (GPCRs) : Piperidine derivatives are known to interact with GPCRs, which play crucial roles in signal transduction across cell membranes.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways involved in various physiological processes.
- Cellular Signaling : It can modulate cellular signaling pathways, potentially affecting gene expression and cellular metabolism.
Antimicrobial Activity
Recent studies have indicated that related compounds exhibit antimicrobial properties. For instance, derivatives of propanoic acids have shown effectiveness against various microorganisms, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 64 µg/mL to 128 µg/mL against pathogens like E. coli and S. aureus .
Pharmacokinetic Properties
Understanding the pharmacokinetics of 3-(4-Cyanopiperidin-1-yl)propanoic acid is crucial for evaluating its therapeutic potential:
- Absorption : The compound is likely to exhibit good intestinal absorption based on its structure.
- Distribution : It may cross the blood-brain barrier, suggesting potential central nervous system effects.
- Metabolism : The metabolic pathways involve interactions with cytochrome P450 enzymes, influencing its bioavailability and efficacy.
Case Studies and Research Findings
Several studies have explored the biological implications of piperidine derivatives:
- Study on Antimicrobial Activity :
- Pharmacological Evaluation :
Data Table: Biological Activity Overview
Eigenschaften
IUPAC Name |
3-(4-cyanopiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-7-8-1-4-11(5-2-8)6-3-9(12)13/h8H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIIXVPPBFTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















